molecular formula C8H10N2O B13156251 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one

Cat. No.: B13156251
M. Wt: 150.18 g/mol
InChI Key: PWCKUMQLVWYQOD-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one is an organic compound with a molecular formula of C8H10N2O. This compound is characterized by the presence of an amino group attached to an ethanone backbone, which is further substituted with a 4-methylpyridin-3-yl group. It is a versatile compound with significant applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one typically involves the reaction of 4-methylpyridine with an appropriate aminating agent under controlled conditions. One common method involves the use of 4-methylpyridine and ethyl chloroacetate, followed by amination with ammonia or an amine source. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(4-methylpyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-amino-1-(4-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H10N2O/c1-6-2-3-10-5-7(6)8(11)4-9/h2-3,5H,4,9H2,1H3

InChI Key

PWCKUMQLVWYQOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(=O)CN

Origin of Product

United States

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